(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
Description
Structural Features and Stereochemical Considerations
The molecular structure of (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (molecular formula C₁₀H₁₈N₂O₄, molecular weight 230.26 g/mol) incorporates several key structural elements that define its chemical behavior and biological activity. The compound features the characteristic pyrrolidine ring system of proline with an L-configuration at the 2-position, establishing the (2S) stereochemistry that aligns with naturally occurring amino acids. The 4-position bears an amino group in the (4R) configuration, creating a trans relationship between the carboxylic acid and amino substituents around the pyrrolidine ring. This trans-4-amino substitution pattern significantly influences the conformational preferences of the molecule, particularly favoring what is known as the exo ring pucker conformation.
The tert-butoxycarbonyl protecting group attached to the 4-amino function serves multiple purposes in synthetic applications. This bulky, electron-donating protecting group not only prevents unwanted side reactions during peptide synthesis but also influences the electronic properties of the pyrrolidine ring system. The stereoelectronic effects associated with the 4R-amino substitution, combined with the electron-withdrawing nature of the carbonyl protection, contribute to stabilization of specific ring conformations. Research has demonstrated that 4R-substituted prolines with electron-withdrawing substituents favor an exo ring pucker, which is directly coupled to more compact main chain conformations in peptide contexts.
The stereochemical designation (2S,4R) places this compound in the trans-4-substituted L-proline category, distinguishing it clearly from the corresponding cis isomer (2S,4S). This stereochemical difference has profound implications for conformational behavior, as demonstrated by extensive nuclear magnetic resonance spectroscopy and X-ray crystallographic studies. The trans configuration promotes different hydrogen bonding patterns and steric interactions compared to the cis analog, resulting in distinct conformational landscapes that can be exploited for specific structural applications in peptide design.
Position within 4-Substituted Proline Derivatives
Within the broader family of 4-substituted proline derivatives, this compound occupies a unique position due to its amino functionalization and protective group chemistry. The systematic study of 4-substituted prolines has revealed that the nature and stereochemistry of the 4-substituent dramatically affects conformational preferences and biological activity. In particular, 4R-substituted prolines demonstrate a strong preference for polyproline II helix conformations, as evidenced by circular dichroism spectroscopy studies showing enhanced positive bands characteristic of this secondary structure.
Comparative analysis with other 4R-substituted derivatives reveals important structure-activity relationships within this chemical class. For instance, (2S,4R)-4-hydroxyproline (hydroxyproline) and (2S,4R)-4-fluoroproline exhibit similar exo ring pucker preferences and polyproline II helix stabilization, but differ in their electronic properties and hydrogen bonding capabilities. The amino substitution in the target compound introduces additional opportunities for intermolecular interactions and further derivatization, expanding the synthetic versatility beyond what is possible with simpler 4-substituted analogs.
The incorporation of 4R-substituted prolines into peptide sequences has been shown to increase the stability of collagen triple helix structures when positioned at the Yaa position of the characteristic Xaa-Yaa-Glycine repeat sequence. This stabilization effect is attributed to the favorable stereoelectronic interactions that promote the exo ring pucker and subsequent main chain conformational preferences. Studies using model collagen peptides have demonstrated that the 4R configuration consistently provides greater thermal stability compared to unsubstituted proline or 4S-substituted analogs.
Relationship to Other 4-Aminoproline Derivatives
The relationship between this compound and other 4-aminoproline derivatives provides important insights into the structure-function relationships within this chemical family. The most direct comparison can be made with its diastereomer (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, which represents the cis-4-amino analog. Research has consistently demonstrated that these diastereomers exhibit distinctly different conformational preferences, with the 4S analog favoring endo ring pucker conformations and more extended main chain conformations.
Structural studies using X-ray crystallography have revealed that 4S-substituted prolines adopt conformations particularly suited for beta-turn formation, with phi and psi angles approximately -80° and 0°, respectively. This contrasts sharply with the 4R analogs, which preferentially adopt more compact conformations stabilized by n→π* interactions between the carbonyl groups of adjacent peptide bonds. The practical implications of these conformational differences extend to peptide design applications, where the choice between 4R and 4S stereochemistry can be used to bias peptide structures toward specific secondary structural elements.
Beyond the simple diastereomeric relationship, comparison with other protective group strategies reveals the versatility of the tert-butoxycarbonyl approach. Alternative protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) have also been applied to 4-aminoproline derivatives, creating compounds like (4S)-4-N-Fmoc-amino-1-Boc-L-proline that incorporate dual protection strategies for complex synthetic applications. These multiply protected derivatives allow for orthogonal deprotection strategies in solid-phase peptide synthesis, enabling the construction of more complex molecular architectures.
Historical Context of Development and Academic Research
The development of this compound and related 4-aminoproline derivatives emerged from the broader historical context of proline chemistry and conformational analysis. Proline itself was first isolated in 1900 by Richard Willstätter from the study of N-methylproline, establishing the foundation for understanding this unique secondary amine amino acid. The subsequent decades saw extensive investigation into proline's conformational properties and its effects on protein structure, laying the groundwork for the rational design of modified proline analogs.
The systematic exploration of 4-substituted prolines gained momentum in the latter half of the 20th century, driven by interests in collagen stability and protein engineering applications. Early research focused primarily on 4-hydroxyproline, the naturally occurring modified proline found in collagen, which established many of the fundamental principles governing 4-substituted proline conformational behavior. The recognition that 4-substitution could be used to tune protein conformational preferences led to expanded synthetic efforts targeting diverse 4-substituted analogs.
The development of practical synthetic methods for 4-aminoproline derivatives represented a significant advancement in the field, as these compounds offered greater synthetic versatility compared to simpler 4-substituted analogs. The introduction of reliable protecting group strategies, particularly the use of tert-butoxycarbonyl chemistry, enabled the incorporation of these modified amino acids into complex peptide sequences using standard solid-phase synthesis protocols. This methodological advancement opened new avenues for conformational studies and pharmaceutical applications.
Recent research developments have emphasized the application of "proline editing" methodologies, where 4-hydroxyproline residues within pre-synthesized peptides are chemically modified to introduce diverse functional groups. This approach has enabled the synthesis of peptides containing 123 different 4-substituted proline analogs, including 56 previously unknown amino acids. The systematic exploration of this chemical space has provided unprecedented insights into the conformational landscape of modified prolines and their potential applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTYSXLMVYGBJO-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662519 | |
| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279034-98-8 | |
| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A three-step synthesis starting from a pyrrolidine precursor employs tetrakis(triphenylphosphine)palladium(0) to facilitate cross-coupling reactions. The process begins with a palladium-mediated coupling in 1,4-dioxane at 80°C for 20 minutes, followed by Boc protection under acidic conditions and final hydrogenation to yield the target compound.
Stepwise Procedure
-
Cross-Coupling Reaction :
-
Boc Protection :
-
Hydrogenation :
Table 1: Palladium-Catalyzed Method Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Palladium Loading | 5 mol% | Maximizes turnover |
| Solvent System | 1,4-Dioxane/H₂O | Enhances solubility |
| Temperature | 80°C | Accelerates coupling |
Mitsunobu Reaction-Based Stereochemical Inversion
Strategic Stereocontrol
Starting from commercially available Boc-(2S,4R)-4-hydroxyproline methyl ester, a Mitsunobu reaction with 4-nitrobenzoic acid inverts the C4 stereochemistry to generate the 4S isomer, which is subsequently converted back to the 4R configuration via azidolysis.
Key Steps
-
Mitsunobu Reaction :
-
Azidolysis and Hydrolysis :
Table 2: Stereochemical Integrity Validation
| Technique | Observation | Conclusion |
|---|---|---|
| Chiral HPLC | Single peak (er > 99:1) | High enantiopurity |
| X-ray Diffraction | C4 R-configuration confirmed | Correct stereochemistry |
Direct Boc Protection of Pyrrolidine Intermediates
Simplified Route
A two-step method avoids transition metals by directly Boc-protecting 4-aminopyrrolidine-2-carboxylic acid derivatives.
Procedure Details
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Boc Protection :
-
Acid Workup :
Hydrolysis of Ester Precursors
Ester-to-Acid Conversion
Methyl or ethyl esters of Boc-protected pyrrolidine are hydrolyzed under basic conditions:
Table 3: Hydrolysis Efficiency Comparison
| Ester Type | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl | LiOH | 3 | 95 |
| Ethyl | NaOH | 5 | 87 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Cost and Practicality
| Method | Cost Estimate (USD/g) | Scalability |
|---|---|---|
| Palladium-Catalyzed | 120 | Moderate |
| Mitsunobu Inversion | 200 | Low |
| Direct Boc Protection | 50 | High |
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Substitution Reactions: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Substitution: Dicyclohexylcarbodiimide (DCC), alcohols, amines
Major Products Formed
Deprotection: Pyrrolidine-2-carboxylic acid
Coupling: Peptides and peptide derivatives
Substitution: Esters and amides of pyrrolidine-2-carboxylic acid
Scientific Research Applications
Structural Representation
The compound can be represented as follows:
Synthesis of Peptides and Proteins
Boc-L-proline serves as a building block in peptide synthesis due to its ability to introduce proline residues into peptides. Proline is essential for the structural integrity and function of many proteins. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the formation of complex structures.
Chiral Auxiliary in Organic Synthesis
This compound is utilized as a chiral auxiliary in asymmetric synthesis. Its configuration helps induce chirality in reactions, making it a critical component in the synthesis of enantiomerically pure compounds, which are vital in drug development.
Drug Development
Recent studies have highlighted its role in the development of pharmaceuticals targeting various diseases. For example, it has been involved in synthesizing inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a promising target for Parkinson's disease therapy . The compound's structural properties contribute to the design of potent and selective inhibitors.
Green Chemistry Initiatives
Research has focused on developing environmentally friendly processes for synthesizing derivatives of Boc-L-proline. A notable study demonstrated a chiral separation process that minimizes solvent use, aligning with green chemistry principles .
Case Study 1: Synthesis of LRRK2 Inhibitors
In a study investigating LRRK2 inhibitors, Boc-L-proline was employed to create a series of compounds with enhanced potency against the kinase target. The research demonstrated that modifying the Boc group could significantly affect biological activity, showcasing the importance of this compound in drug design .
Case Study 2: Chiral Separation Techniques
A process study highlighted the efficient separation of chiral compounds involving Boc-L-proline derivatives. The study utilized computational methods to optimize crystallization conditions, achieving high purity levels without extensive use of organic solvents .
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Traditional Synthesis | Established protocols | Often requires hazardous solvents |
| Green Chemistry | Environmentally friendly | May require novel techniques |
| Chiral Auxiliary Use | High selectivity and yield | Dependency on auxiliary removal |
Table 2: Applications in Drug Development
| Compound Name | Target Disease | Role of Boc-L-Proline |
|---|---|---|
| XL01126 | Parkinson's Disease | Intermediate for LRRK2 inhibitor synthesis |
| Velpatasvir | Hepatitis C | Key intermediate for antiviral agents |
Mechanism of Action
The mechanism of action of (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted side reactions during peptide coupling, ensuring the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of desired peptides and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ primarily in substituents at the 4-position of the pyrrolidine ring. Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
Biological Activity
Chemical Identification
- Chemical Name : (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
- CAS Number : 1279034-98-8
- Molecular Formula : C10H18N2O4
- Molecular Weight : 230.26 g/mol
This compound is categorized under amino acids and derivatives, and it has garnered attention for its potential biological activities, particularly in relation to amino acid transporters and cancer cell proliferation.
This compound acts primarily as an inhibitor of the ASCT2 transporter (SLC1A5), which is crucial for the uptake of neutral amino acids in cells. This inhibition can disrupt amino acid homeostasis, potentially leading to reduced cell proliferation in certain cancer types.
Key Findings from Research Studies
- Inhibition of ASCT2 :
- Cell Viability Assays :
- Molecular Docking Studies :
Comparative Analysis of Related Compounds
| Compound Name | Structure | Docking Score | Experimental Ki (µM) |
|---|---|---|---|
| Lc-BPE | Lc-BPE | -6.62 | 0.86 ± 0.11 |
| Dc-BPE | Dc-BPE | -6.01 | NA |
| Dt-BPE | Dt-BPE | -5.71 | NA |
| Lt-BPE | Lt-BPE | -5.63 | f232 ± 44 |
Note : The above table illustrates comparative docking scores and Ki values for similar compounds that target ASCT2, highlighting the potential efficacy of this compound relative to others.
Case Study 1: Inhibition in Cancer Cell Lines
A study investigated the effects of this compound on three different cancer cell lines. The results demonstrated that treatment with the compound led to a significant decrease in viability across all tested lines, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Structural Optimization
Further research focused on optimizing the structure of related compounds to enhance their inhibitory activity against ASCT2. The findings indicated that modifications to the pyrrolidine scaffold could yield more potent inhibitors with improved selectivity for ASCT2 over other transporters.
Q & A
(Basic) What synthetic strategies are recommended for optimizing the yield of (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by functionalization of the pyrrolidine ring. Key steps include:
- Protection : Use Boc-anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the Boc group at the 4R-amino position .
- Stereochemical Control : Employ chiral auxiliaries or enzymatic resolution to ensure the (2S,4R) configuration, as seen in related proline derivatives .
- Multi-Step Optimization : For analogs, multi-step reactions using palladium catalysts (e.g., Pd(OAc)₂) and cesium carbonate in tert-butanol at 40–100°C under inert atmospheres improve yields .
Data Note : In a similar Boc-protected pyrrolidine synthesis, yields exceeded 90% when using lithium hydroxide for selective deprotection .
(Basic) How can researchers confirm the stereochemical integrity and purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
- X-ray Crystallography : For absolute configuration confirmation, crystallize the compound and analyze torsion angles, as demonstrated for structurally analogous 4-nitrobenzoyloxy proline derivatives .
- NMR Spectroscopy : Compare H and C NMR shifts with literature data for Boc-protected pyrrolidine carboxylic acids (e.g., δ ~1.4 ppm for tert-butyl protons) .
(Advanced) How do stereoelectronic effects influence the stability and reactivity of the tert-butoxycarbonyl (Boc) group in this compound?
Methodological Answer:
- Hyperconjugation : The Boc group stabilizes the amide bond via electron donation from the tert-butyl moiety, reducing hydrolysis susceptibility. This is validated by crystallographic bond-length analysis in related compounds, where shorter C–O bonds correlate with increased resonance stabilization .
- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., trifluoroacetic acid in DCM), as shown in a 6-hour reaction at room temperature .
Contradiction Alert : While Boc is generally acid-labile, its stability varies with substitution patterns. For example, electron-withdrawing groups on the pyrrolidine ring (e.g., 4-CN benzyl) may accelerate deprotection .
(Advanced) What strategies resolve contradictory data in multi-step synthesis yields (e.g., low yields during coupling reactions)?
Methodological Answer:
- Reaction Monitoring : Use LC-MS to identify intermediates and byproducts. For example, in peptide couplings, incomplete activation of carboxylic acids (e.g., using HATU/DIPEA) often causes low yields .
- Solvent Optimization : Switch from polar aprotic solvents (e.g., DMF) to tert-butanol or THF to minimize side reactions, as demonstrated in palladium-catalyzed couplings .
- Catalyst Screening : Test alternative catalysts (e.g., XPhos ligand with Pd(OAc)₂) to improve efficiency in cross-coupling steps .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Wear PPE (gloves, goggles) due to hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust (P261, P271) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .
(Advanced) How is this compound applied in drug discovery, particularly in protease inhibitor design?
Methodological Answer:
- SARS-CoV-2 Main Protease Inhibition : The (2S,4R) configuration enhances binding to protease active sites. A Boc-protected analog showed 92% yield after hydrolysis with LiOH, confirming its utility as a key intermediate in antiviral drug candidates .
- Dopamine D3 Receptor Ligands : Structural analogs with fluorinated pyrrolidine cores exhibit high affinity for D3R and μ-opioid receptors, achieved via Boc deprotection and fluoro-substitution .
(Advanced) How can researchers address aggregation issues during peptide synthesis involving this compound?
Methodological Answer:
- Pseudo-Proline Derivatives : Introduce hydrophobic groups (e.g., 4-CH2NH-Boc) to prevent β-sheet formation. For example, Fmoc-protected analogs reduce aggregation in solid-phase peptide synthesis .
- Solvent Additives : Use chaotropic agents like hexafluoroisopropanol (HFIP) to solubilize hydrophobic intermediates .
(Basic) What purification techniques are most effective for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
